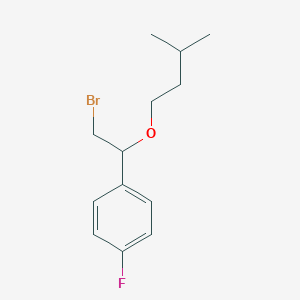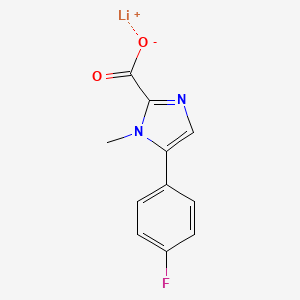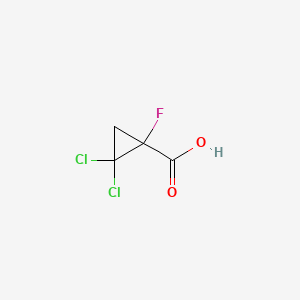
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a fluorine atom, and an isopentyloxyethyl group
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Etherification: The formation of the isopentyloxy group through a nucleophilic substitution reaction, where an alcohol (isopentanol) reacts with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reaction: The final step involves coupling the brominated intermediate with the isopentyloxyethyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes, and reduction reactions to remove halogen atoms or reduce double bonds.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies to understand molecular interactions and pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom, leading to different chemical reactivity and applications.
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-chlorobenzene: Chlorine substitution instead of fluorine, affecting the compound’s electronic properties and reactivity.
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-iodobenzene: Iodine substitution, which may enhance certain types of reactions like cross-coupling due to the higher reactivity of iodine.
Propiedades
Fórmula molecular |
C13H18BrFO |
|---|---|
Peso molecular |
289.18 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C13H18BrFO/c1-10(2)7-8-16-13(9-14)11-3-5-12(15)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |
Clave InChI |
SBJOGYXSTYHPTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(CBr)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)


![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)

![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)





![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)

